molecular formula C8H5ClN2O2 B3317644 4-Chloro-7-nitro-1H-indole CAS No. 96831-52-6

4-Chloro-7-nitro-1H-indole

Cat. No. B3317644
Key on ui cas rn: 96831-52-6
M. Wt: 196.59 g/mol
InChI Key: NDHBCNHRLXZLGN-UHFFFAOYSA-N
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Patent
US04506078

Procedure details

To a slurry of 1.96 g. of 4-chloro-7-nitroindole in 100 ml. of methanol containing 400 mg. of sodium hydroxide in a 500-ml. Parr bottle was added 196 mg. of 10% palladium on charcoal. The suspension was shaken for 21/2 hours under an initial hydrogen pressure of 3 atmospheres (absorption ceased after 11/2 hours). The catalyst was removed by filtration and the pale yellow solution was evaporated on a rotary evaporator under reduced pressure. The residue was partitioned between 75 ml. of toluene and 35 ml. of water, and the toluene layer washed with 35 ml. of water. The water phases were then extracted with three 75 ml. portions of chloroform. The toluene and chloroform extracts were evaporated to give 950 mg. and 420 mg. respectively, of greyish crystals. On sublimation on the steambath at 0.08 mm., 567 mg. (43%) of 7-aminoindole having a melting point of 98°-99° was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
400 mg
Type
solvent
Reaction Step Four
Yield
43%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.[OH-].[Na+]>[Pd].CO>[NH2:11][C:8]1[CH:9]=[CH:10][CH:2]=[C:3]2[C:7]=1[NH:6][CH:5]=[CH:4]2 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C=CNC2=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
400 mg
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The suspension was shaken for 21/2 hours under an initial hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Parr bottle was added 196 mg
CUSTOM
Type
CUSTOM
Details
pressure of 3 atmospheres (absorption ceased after 11/2 hours)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the pale yellow solution was evaporated on a rotary evaporator under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 75 ml
WASH
Type
WASH
Details
of water, and the toluene layer washed with 35 ml
EXTRACTION
Type
EXTRACTION
Details
The water phases were then extracted with three 75 ml
CUSTOM
Type
CUSTOM
Details
The toluene and chloroform extracts were evaporated
CUSTOM
Type
CUSTOM
Details
to give 950 mg

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=CC=C2C=CNC12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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